molecular formula C28H27N7O5S3 B2493371 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 393875-45-1

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2493371
CAS RN: 393875-45-1
M. Wt: 637.75
InChI Key: PMRRUFZGNOQAQE-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that incorporate multiple heterocyclic structures such as benzodiazole, triazole, and benzamide functionalities. These structures are often explored for their diverse chemical and biological activities. The synthesis and study of such compounds are crucial in medicinal chemistry, materials science, and chemical synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve complex molecules. For example, Yadav et al. (2020) developed a simple, efficient, and eco-friendly protocol for synthesizing novel derivatives using a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the importance of sustainable practices in chemical synthesis (Yadav, S. S. Vagh, & Y. Jeong, 2020).

Molecular Structure Analysis

The crystal structure of compounds similar to the one mentioned can be determined using X-ray crystallography, which provides detailed information about the molecular geometry, bonding, and stereochemistry. Sharma et al. (2016) synthesized a compound whose structure was established by spectral analysis and X-ray diffraction studies, revealing crucial insights into the arrangement of atoms and the spatial orientation of the molecule (Sharma et al., 2016).

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives related to the chemical compound . These derivatives demonstrated significant in vitro antimicrobial and anticancer potentials. The study highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).

Biological Study of Triazole Derivatives

Patel et al. (2015) conducted a study on novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized and tested for their antibacterial and antifungal activities, demonstrating significant biological potential (Patel, Patel, & Shah, 2015).

Nematocidal Activity of Oxadiazole Derivatives

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds showed promising nematocidal activities against Bursaphelenchus xylophilus, a species of nematode, indicating potential applications in pest control (Liu, Wang, Zhou, & Gan, 2022).

Corrosion Inhibition Properties

Hu et al. (2016) researched two benzothiazole derivatives for their corrosion inhibiting effect against steel in an acidic solution. These studies are crucial for understanding the applications of such compounds in protecting metals from corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

Synthesis and Activity of Nonsteroidal Anti-Inflammatory Drugs

A study by Lynch et al. (2006) explored the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, related to the compound in focus. These compounds showed anti-inflammatory activity and were characterized using various spectroscopic methods (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing benzo[d]thiazol and 1,2,4-triazol rings often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and optimizing its structure for improved potency and selectivity. Additionally, the synthesis of this compound could be optimized to improve yields and reduce the formation of by-products .

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O5S3/c1-34(2)43(38,39)19-14-12-18(13-15-19)26(37)29-16-24-32-33-28(35(24)21-9-5-6-10-22(21)40-3)41-17-25(36)31-27-30-20-8-4-7-11-23(20)42-27/h4-15H,16-17H2,1-3H3,(H,29,37)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRRUFZGNOQAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

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